Ethyl 2,3-dioxobutanoate
Description
Contextualizing Ethyl 2,3-Dioxobutanoate within β-Keto Ester Chemistry
This compound is classified within the broader group of β-keto esters, organic compounds that contain a ketone functional group at the beta position relative to an ester group. mcat-review.org A defining characteristic of β-dicarbonyl compounds, including β-keto esters, is the notable acidity of the α-hydrogen (the hydrogen on the carbon between the two carbonyl groups). mcat-review.org This acidity is due to the stabilization of the resulting carbanion (enolate) through resonance, where the negative charge is delocalized onto the two adjacent oxygen atoms. mcat-review.org
The foundational method for synthesizing β-keto esters is the Claisen condensation, a base-promoted reaction where one ester molecule acts as a nucleophile and a second acts as an electrophile to form a new carbon-carbon bond. jove.comlibretexts.org Variations like the Crossed Claisen condensation (between two different esters) and the intramolecular Dieckmann condensation (in diesters to form cyclic β-ketoesters) expand the synthetic utility of this class of reactions. jove.comlibretexts.org
While a simple β-keto ester like ethyl acetoacetate (B1235776) has one ketone and one ester group, this compound is an α,β-dicarbonyl compound, possessing two ketone groups (an α-keto and a β-keto group) in addition to the ester. This α-dicarbonyl feature enhances its reactivity, making it a potent building block in organic synthesis. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₆H₈O₄ nih.gov |
| Molecular Weight | 144.12 g/mol nih.gov |
| CAS Number | 1723-25-7 nih.gov |
| Appearance | Clear liquid (may vary from colorless to yellow-reddish yellow) sigmaaldrich.com |
| Boiling Point | 266°C nbinno.com |
| Density | ~1.049 g/cm³ nbinno.com |
Significance of the Dioxo-Butanoate Moiety in Organic Synthesis Precursors
The dioxo-butanoate moiety is a highly versatile and reactive precursor in organic synthesis, primarily due to the presence of multiple electrophilic centers. This structural feature allows it to be a key intermediate in the construction of various complex molecules, especially heterocyclic compounds which are prevalent in medicinal chemistry. chemimpex.comscielo.org.za
Research has demonstrated that 2,4-dioxobutanoate derivatives are highly reactive toward nucleophilic reagents. scielo.org.za For instance, their reaction with hydrazine (B178648) and its derivatives is a well-established method for synthesizing pyrazoles. scielo.org.zatandfonline.comcdnsciencepub.com Similarly, reactions with hydroxylamine (B1172632) hydrochloride can yield isoxazoles. scielo.org.za The reactivity of the dioxo group facilitates cyclization and condensation reactions, making it a valuable synthon for building five-membered aromatic heterocycles. scielo.org.zaresearchgate.net
The strategic placement of the carbonyl groups allows for selective reactions. For example, ethyl 2-arylhydrazono-3-oxobutyrates, derived from the dioxo-butanoate structure, have been used to synthesize 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates. tandfonline.comtsijournals.com Furthermore, the dioxo-butanoate scaffold is a precursor for a diverse range of other heterocyclic systems, including oxadiazoles, indoles, and 1,2,4-triazines, highlighting its importance as a foundational building block in synthetic chemistry. scielo.org.zaacs.org
Table 2: Examples of Heterocyclic Compounds Synthesized from Dioxo-Butanoate Precursors
| Precursor Type | Reagent | Resulting Heterocycle |
|---|---|---|
| 2,4-Dioxobutanoate derivatives | Hydrazine Hydrate / Phenyl Hydrazine | Pyrazole carboxylates scielo.org.za |
| 2,4-Dioxobutanoate derivatives | Hydroxylamine Hydrochloride | Isoxazole derivatives scielo.org.za |
| This compound-2-arylhydrazones | N-ethyldiisopropylamine | 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates tandfonline.com |
| Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate | Amides/Thioamides | Trifluoromethyl-oxazoles / -thiazoles acs.org |
Historical Development and Emerging Research Trends in Oxoester Chemistry
The study of oxoesters is deeply rooted in the history of organic chemistry, with foundational discoveries dating back to the 19th century. The Claisen condensation, first described in the late 1800s, provided the initial gateway to synthesizing β-keto esters, which became crucial intermediates for creating more complex organic structures. libretexts.org Early work by chemists like Friedrich Wöhler and Justus von Liebig on isomerism and the classification of biomolecules laid the groundwork for understanding the structure and reactivity of organic compounds, including oxoesters. wikipedia.org The synthesis of β-oxoesters from acyl pyruvates was explored as early as 1948, indicating a long-standing interest in the synthetic potential of these molecules. acs.org
In recent decades, research in oxoester chemistry has evolved significantly. A major development has been the advent of oxo-ester mediated native chemical ligation (OMNCL). nih.govnih.gov This technique simplifies the process of peptide and protein synthesis by using an activated C-terminal oxo-ester (such as a p-nitrophenyl ester) to directly ligate with an N-terminal cysteine residue, offering an alternative to traditional thioester-based methods. nih.govnih.gov This innovation has found applications in creating self-assembling peptide nanofibers and hydrogels for biomaterials research. nih.govrsc.org
Emerging trends in the broader field of chemical sciences are also influencing oxoester research. There is a growing focus on sustainable chemistry, which involves developing greener and more efficient synthetic routes. oxfordsummercourses.comappleacademicpress.com For β-keto esters, this includes the use of environmentally friendly and recyclable heterogeneous catalysts, such as silica-supported boric acid, for reactions like trans-esterification under solvent-free conditions. nih.gov Furthermore, the unique reactivity of oxoesters continues to be exploited in novel ways, such as in electrochemical-mediated rearrangement reactions to generate complex cyclic systems. researchgate.net The ongoing exploration of oxoesters as precursors for new pharmaceuticals, agrochemicals, and advanced materials ensures that this area of chemistry will remain a vibrant field of research. chemimpex.comappleacademicpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-10-6(9)5(8)4(2)7/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPWEZRMUOMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482873 | |
| Record name | ethyl 2,3-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1723-25-7 | |
| Record name | ethyl 2,3-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 2,3 Dioxobutanoate and Its Analogs
Alkylation Strategies via Enolate Intermediates
The presence of acidic α-hydrogens in β-keto esters like ethyl 2,3-dioxobutanoate and its precursors allows for the formation of nucleophilic enolates, which are key intermediates in the formation of new carbon-carbon bonds through alkylation.
Enolate Generation and Reactivity in α-Alkylation Reactions
The generation of an enolate is the critical first step in the alkylation of β-keto esters. The acidity of the α-hydrogens, located on the carbon between the two carbonyl groups, facilitates their removal by a suitable base. The choice of base is crucial and dictates the extent of enolate formation. Common bases include sodium ethoxide (NaOEt) and other alkoxides. youtube.comorganic-chemistry.org For complete conversion to the enolate, stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) may be employed. organic-chemistry.orgwikipedia.org
Once formed, the resonance-stabilized enolate anion acts as a potent nucleophile. It can react with an electrophilic alkyl halide in an SN2 reaction, resulting in the formation of a new C-C bond at the α-position. youtube.com This three-step sequence of enolate formation, alkylation, and subsequent workup is a cornerstone of β-keto ester chemistry. The reactivity of the alkylating agent is subject to the same constraints as typical SN2 reactions; primary and methyl halides are preferred, while secondary halides react less efficiently and tertiary halides are generally unreactive. nih.gov
| Starting Material | Base | Alkylating Agent | Solvent | Conditions | Product |
| Ethyl acetoacetate (B1235776) | Sodium ethoxide (NaOEt) | Benzyl chloride | Ethanol (B145695) | Reflux | Ethyl 2-benzyl-3-oxobutanoate |
| Ethyl acetoacetate | Potassium tert-butoxide (t-BuOK) | Substituted benzyl bromide | THF | Reflux, 12h | Ethyl 2-(4-halobenzyl)-3-oxobutanoate |
Stereoselective Alkylation Approaches
Achieving stereocontrol in the α-alkylation of β-keto esters is a significant challenge in modern organic synthesis, as the newly formed stereocenter can be prone to racemization under acidic or basic conditions. nih.gov However, several strategies have been developed to address this. One approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the approach of the electrophile. researchgate.net Evans' chiral oxazolidinone auxiliaries are a well-known example of this strategy. researchgate.net
Another prominent method is asymmetric phase-transfer catalysis. This technique utilizes a chiral catalyst, often derived from cinchona alkaloids, to shuttle the enolate between an aqueous and an organic phase, creating a chiral environment for the alkylation reaction. This approach has been successfully applied to the α-alkylation of cyclic β-keto esters, achieving excellent enantiopurities (up to 98% ee) and high yields. rsc.org Furthermore, synergistic catalysis, combining two different metal catalysts like ruthenium and palladium, has been reported for the asymmetric allylation of β-keto esters with allylic alcohols, affording products with high regio-, diastereo-, and enantioselectivity. nih.gov
Regioselective Alkylation in Complex Molecular Systems
When a β-keto ester contains multiple, non-equivalent acidic α-protons, the challenge of regioselectivity arises. The formation of one regioisomeric enolate over another can be controlled by carefully selecting the reaction conditions. This is often described in terms of kinetic versus thermodynamic control.
Kinetic Control : The kinetic enolate is formed by removing the most sterically accessible proton. This pathway is faster and is favored by using strong, bulky bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). acs.org
Thermodynamic Control : The thermodynamic enolate is the more stable enolate, typically the one with the more substituted double bond. Its formation is favored under conditions that allow for equilibration, such as using a weaker base (e.g., sodium ethoxide) at room temperature or higher. acs.org
By manipulating the base, solvent, and temperature, chemists can selectively generate either the kinetic or thermodynamic enolate, leading to the desired regioisomer of the alkylated product.
Condensation and Annulation Reactions
Condensation reactions are powerful tools for carbon-carbon bond formation, enabling the construction of more complex molecular architectures from simpler precursors. The carbonyl groups of this compound and its analogs are prime sites for such transformations.
Knoevenagel Condensation in the Synthesis of Substituted this compound Derivatives
The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. thermofisher.com This reaction has been effectively used to synthesize derivatives of this compound.
In one notable study, the Knoevenagel condensation of various aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate, a close analog of the target compound, was investigated. scielo.brresearchgate.net The reaction, catalyzed by a morpholine/acetic acid system in ionic liquids at room temperature, provided a greener alternative to traditional methods that use refluxing benzene or toluene. scielo.br This methodology yielded a series of ethyl 2-chloroacetyl-3-arylpropenoates with yields ranging from 44-84%. The reaction also produced a mixture of (E) and (Z) diastereomers, with the (E)-isomer generally being predominant. scielo.brresearchgate.net
| Aromatic Aldehyde | Reaction Time (h) | Yield (%) | (E)/(Z) Ratio |
| Benzaldehyde | 1.0 | 72 | 70/30 |
| 4-Chlorobenzaldehyde | 2.0 | 84 | 85/15 |
| 4-Methoxybenzaldehyde | 0.5 | 78 | 56/44 |
| 2-Furaldehyde | 1.0 | 69 | 67/33 |
| 2-Thiophenecarboxaldehyde | 1.0 | 75 | 72/28 |
| Piperonal | 1.0 | 76 | 62/38 |
Table based on Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate. scielo.brresearchgate.net
Claisen Condensation Strategies for β-Dicarbonyl Formation
The Claisen condensation is a fundamental reaction in organic chemistry for the synthesis of β-keto esters. wikipedia.org It involves the base-promoted reaction between two ester molecules, where one acts as the nucleophile (after deprotonation to its enolate) and the other as the electrophile. uomustansiriyah.edu.iqlibretexts.org The reaction results in the formation of a new carbon-carbon bond and the elimination of an alcohol molecule. libretexts.org
This strategy is central to the synthesis of the β-dicarbonyl moiety found in precursors like ethyl acetoacetate. uomustansiriyah.edu.iq The classic reaction involves treating an ester, such as ethyl acetate (B1210297), with a strong base like sodium ethoxide. libretexts.org A stoichiometric amount of base is required because the resulting β-keto ester product is highly acidic, and its deprotonation by the base drives the reaction to completion. wikipedia.orglibretexts.org
A variation known as the crossed Claisen condensation can be employed when two different esters are used. organic-chemistry.org To avoid a mixture of products, this approach is most effective when one of the esters is non-enolizable (lacks α-hydrogens), such as ethyl formate or diethyl carbonate. organic-chemistry.orgwikipedia.org This ensures that only one ester can form the nucleophilic enolate, leading to a single desired product. The intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form cyclic β-keto esters. wikipedia.org
Dieckmann Cyclization Adaptations for Cyclic β-Keto Esters
The Dieckmann cyclization, an intramolecular Claisen condensation of diesters, serves as a powerful tool for the synthesis of cyclic β-keto esters. libretexts.orgpressbooks.publibretexts.orgmychemblog.com This base-catalyzed reaction is particularly effective for the formation of stable five and six-membered rings from 1,6- and 1,7-diesters, respectively. pressbooks.publibretexts.orgorganic-chemistry.org The mechanism mirrors the intermolecular Claisen condensation, involving the deprotonation of an α-carbon to one ester group to form an enolate. libretexts.orgmychemblog.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. pressbooks.pubmychemblog.com The subsequent elimination of an alkoxide leaving group results in the formation of a cyclic β-keto ester. libretexts.org A crucial step for driving the reaction equilibrium towards the product is the deprotonation of the newly formed β-keto ester, which possesses a highly acidic α-hydrogen, by the base. libretexts.orglibretexts.org This necessitates the use of at least a full equivalent of base. libretexts.org
The resulting cyclic β-keto ester can be further functionalized through reactions analogous to the acetoacetic ester synthesis. libretexts.orgpressbooks.publibretexts.org The acidic α-hydrogen allows for easy deprotonation and subsequent alkylation. libretexts.orglibretexts.org This, combined with a final decarboxylation step, provides an efficient route to 2-substituted cyclopentanones and cyclohexanones. libretexts.orgpressbooks.publibretexts.org
| Reactant Type | Ring Size Formed | Key Mechanistic Steps | Noteworthy Features |
| 1,6-Diesters | 5-membered | 1. Enolate formation | Requires a full equivalent of base. libretexts.org |
| 1,7-Diesters | 6-membered | 2. Intramolecular nucleophilic attack | Product's acidic α-hydrogen drives the reaction. libretexts.orglibretexts.org |
| 3. Elimination of leaving group | Allows for subsequent alkylation and decarboxylation. libretexts.orgpressbooks.publibretexts.org | ||
| 4. Deprotonation of product | |||
| 5. Acid workup (protonation) |
Annulation Reactions for Heterocyclic Scaffolds
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are pivotal in constructing complex heterocyclic frameworks. These reactions can be designed to proceed through various pathways, such as [3 + 2], [4 + 2], and [4 + 3] cycloadditions, to yield diverse and multifunctionalized cyclic systems. For instance, the reaction of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles can lead to either [3 + 3] or [4 + 2] annulation products, resulting in enantioenriched bicyclic compounds or fused tricyclic pyran derivatives, respectively. nih.gov The mechanistic pathway for the [3 + 3] annulation is proposed to involve a vinylogous Michael addition followed by an intramolecular aldol cyclization. nih.gov
In another example, a NaH-promoted [4 + 3] cycloaddition between azadienes and ethyl 4-bromo-3-oxobutanoate has been developed to construct benzindeno-fused azepine derivatives. rsc.org This strategy has also been successfully applied to azadienes containing benzofuran or benzothiophene moieties. rsc.org Furthermore, nickel-catalyzed annulation reactions using 3-aryl-2H-azirines as a synthon have been employed to synthesize 1H-benzo libretexts.orgorganic-chemistry.orgthieno[3,2-b]pyrroles. beilstein-journals.org This method represents a dealkoxycarbonylative annulation where the azirine ring opens and is incorporated to form the new pyrrole ring fused to the benzothiophene system. beilstein-journals.org
Chemo- and Biocatalytic Synthetic Pathways
The synthesis of this compound and its analogs can be achieved through various chemo- and biocatalytic routes, offering advantages in terms of efficiency, selectivity, and environmental impact. These pathways utilize transition metal catalysts, whole-cell microorganisms, and isolated enzymes to effect specific chemical transformations.
Transition Metal-Catalyzed Reactions (e.g., Copper(II) Trifluoromethanesulfonate, Indium(III) Triflate)
Transition metal catalysts are instrumental in promoting a range of organic transformations. Copper(II) trifluoromethanesulfonate (Cu(OTf)₂), a powerful Lewis acid, is a versatile catalyst in organic synthesis. chemicalbook.comwikipedia.org It is effectively used in reactions such as Diels-Alder, cyclopropanation, and the dehydration of alcohols. chemicalbook.comwikipedia.orgresearchgate.net Cu(OTf)₂ also catalyzes three-component condensation reactions to produce 3,4-dihydropyrimidin-2(1H)-ones and facilitates the synthesis of 2-aminobenzothiazoles. researchgate.net
Indium(III) triflate (In(OTf)₃) has emerged as a highly efficient catalyst for various organic reactions, including the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.net It can catalyze the 2-alkenylation of 1,3-dicarbonyl compounds with unactivated alkynes in high yields under mild, solvent-free conditions. organic-chemistry.org This reaction tolerates a wide array of functional groups and is scalable. organic-chemistry.org In(OTf)₃ is also employed in the one-pot synthesis of acridinediones through a domino Knoevenagel condensation/Michael addition/cyclodehydration reaction sequence. researchgate.netiaea.org Furthermore, it has been used to catalyze the synthesis of primary carbamates and N-substituted ureas from alcohols and urea. organic-chemistry.org
| Catalyst | Reaction Type | Substrates | Key Advantages |
| Copper(II) Trifluoromethanesulfonate | Diels-Alder, Cyclopropanation, Condensation | Alcohols, Aldehydes, β-ketoesters, Urea | Powerful Lewis acid, reusable. chemicalbook.comwikipedia.orgresearchgate.net |
| Indium(III) Triflate | 2-Alkenylation of 1,3-dicarbonyls, Acridinedione synthesis | 1,3-Dicarbonyls, Alkynes, β-Enaminones, Aldehydes | High efficiency, mild conditions, solvent-free options, broad functional group tolerance. organic-chemistry.org |
Asymmetric Bioreduction by Fungi and Microorganisms (e.g., Klebsiella pneumoniae, Penicillium purpurogenum, Chlorella species)
The asymmetric bioreduction of prochiral ketones to chiral alcohols is a valuable transformation, and various microorganisms are effective biocatalysts for this purpose. The bacterium Klebsiella pneumoniae has been shown to reduce ethyl 2-methyl-3-oxobutanoate to ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with high diastereomeric and enantiomeric excess. tandfonline.com This organism is also a proficient producer of 2,3-butanediol through fermentation, although byproduct formation can reduce the yield. nih.govnih.gov Genetic modifications, such as the deletion of genes for lactate dehydrogenase and pyruvate (B1213749) formate-lyase, have been explored to enhance the production of 2,3-butanediol by redirecting carbon flux. nih.govmdpi.com
Fungi are also widely used for the stereoselective reduction of keto esters. For example, Penicillium purpurogenum has been found to reduce ethyl 2-methyl-3-oxobutanoate to the corresponding hydroxy esters with a high diastereomeric ratio and excellent enantiomeric excess for both the anti and syn isomers. nih.gov Other fungi, including various species of Aspergillus, Fusarium, and Trichoderma, have also been screened for their reducing capabilities. nih.gov The green microalga Chlorella vulgaris is another microorganism of interest, primarily studied for its ability to fix CO₂ and for its rapid growth characteristics, which are desirable traits for biotechnological applications. nih.gov
| Microorganism | Substrate Example | Product Example | Stereoselectivity |
| Klebsiella pneumoniae IFO 3319 | Ethyl 2-methyl-3-oxobutanoate | Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate | >98% d.e., >99% e.e. tandfonline.com |
| Penicillium purpurogenum | Ethyl 2-methyl-3-oxobutanoate | anti-(2S,3S)- and syn-(2S,3R)-hydroxy esters | 90% e.e. (anti), >99% e.e. (syn) nih.gov |
| Marine-derived fungi (e.g., Rhodotorula rubra AS 2.2241) | 1-(3-bromophenyl)ethan-1-one | (S)-1-(3-bromophenyl)ethan-1-ol | >99% e.e. nih.gov |
Enzymatic Approaches for Stereoselective Transformations
Enzymatic reductions offer a highly selective method for the synthesis of chiral alcohols from prochiral ketones and β-keto esters. nih.govwikipedia.org Dehydrogenases and reductases, particularly those from various microorganisms, are commonly employed for these transformations. nih.gov (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been utilized for the asymmetric reduction of a wide range of prochiral ketones and β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov These reactions often exhibit excellent enantiomeric excesses. nih.gov
The stereospecificity of these enzymatic reductions is a key advantage, allowing for the production of homochiral building blocks that are valuable in the synthesis of biologically active compounds. nih.gov Whole-cell biocatalysts are often used, which can simplify the process by providing the necessary cofactors, such as NADH or NADPH, and an inherent system for their regeneration. nih.gov The enantioselectivity of these enzymes is rationalized by the specific binding of the substrate in the enzyme's active site, which directs the hydride transfer from the cofactor to one face of the carbonyl group. nih.govwikipedia.org
Electrochemical Synthesis and Mechanistic Investigations in Tandem Reactions
Mechanistic investigations of complex reaction sequences, such as tandem reactions, are crucial for understanding and optimizing synthetic routes. Computational studies are often employed to elucidate the pathways of these reactions. For example, in the tandem Diels-Alder/(3 + 2) cycloaddition reactions used to synthesize heterosteroids, the Diels-Alder step is typically the rate-determining step. researchgate.net The electronic nature of the substituents on the reactants can significantly influence the activation energy of this step, with electron-withdrawing groups generally lowering the barrier and electron-donating groups raising it. researchgate.net Such computational analyses provide insights into the reactivity and selectivity of the reaction, guiding the design of new synthetic strategies. researchgate.net
Green Chemistry Approaches in Dioxobutanoate Synthesis
Development of Reusable Catalysts (e.g., NiO Nanocatalysts, DABCO-based Systems)
The development of heterogeneous and reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and simplify product purification.
NiO Nanocatalysts: Nickel oxide (NiO) nanoparticles have emerged as effective and reusable catalysts in various organic transformations. Their high surface area and catalytic activity make them suitable for promoting reactions such as the synthesis of heterocyclic compounds. While direct application in the synthesis of this compound is not extensively documented, their utility in similar condensation reactions suggests potential applicability. For instance, NiO nanocatalysts have been successfully employed in the synthesis of 1,8-dioxo-decahydroacridines, demonstrating their robustness and reusability. researchgate.net
DABCO-based Systems: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is an inexpensive, non-toxic, and versatile organocatalyst. wikipedia.org It functions as both a nucleophile and a base, catalyzing a wide range of reactions, including cycloadditions and coupling reactions. wikipedia.orgresearchgate.netchembam.com DABCO and its derivatives can be immobilized on solid supports, such as magnetic nanoparticles, rendering them easily separable and reusable. wikipedia.org These supported catalysts have shown high efficiency in various organic syntheses, offering a greener alternative to homogeneous catalysts. wikipedia.org
A comparative look at the reusability of different catalytic systems is presented below:
| Catalyst System | Substrate Scope | Reusability | Separation Method | Reference |
| NiO Nanocatalysts | Heterocycle Synthesis | High (multiple cycles) | Filtration/Centrifugation | researchgate.net |
| DABCO-based Systems | Cycloadditions, Coupling Reactions | High (multiple cycles) | Magnetic separation (for supported versions) | wikipedia.org |
Solvent-Free and Aqueous-Mediated Reaction Conditions
Eliminating or replacing hazardous organic solvents with more benign alternatives like water is a key objective of green chemistry.
Solvent-Free Conditions: Conducting reactions without a solvent, or "neat," can significantly reduce waste and simplify work-up procedures. Microwave-assisted organic synthesis (MAOS) often allows for solvent-free conditions, leading to shorter reaction times and higher yields. thebioscan.com For instance, the four-component domino reaction for the synthesis of hexahydroquinoline derivatives has been successfully carried out under solvent-free microwave irradiation, highlighting the potential of this approach for complex organic syntheses. thebioscan.com
Aqueous-Mediated Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of various heterocyclic compounds from β-ketoesters has been effectively performed in aqueous media, often with the aid of surfactants or phase-transfer catalysts to overcome solubility issues. rsc.org Ultrasound irradiation has also been shown to promote organic reactions in water, providing a green and efficient synthetic methodology. researchgate.netnih.gov
The following table summarizes the advantages of solvent-free and aqueous-mediated conditions:
| Reaction Condition | Key Advantages | Example Application | Reference |
| Solvent-Free | Reduced waste, simplified purification, often faster reactions | Microwave-assisted synthesis of hexahydroquinolines | thebioscan.com |
| Aqueous-Mediated | Non-toxic, non-flammable, abundant solvent, enhanced reactivity in some cases | Ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives | researchgate.net |
Integration of Microwave and Ultrasound Irradiation for Enhanced Efficiency
Microwave Irradiation: Microwave-assisted synthesis relies on the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. ijnrd.org This technique has been widely applied in organic synthesis, often resulting in dramatic reductions in reaction times from hours to minutes, along with improved product yields and purity. ijnrd.orgajrconline.org The synthesis of various derivatives from ethyl 3-oxo-4-(arylsulfonyl) butanoates under microwave irradiation has demonstrated significantly higher yields and shorter reaction times compared to conventional heating methods. thebioscan.com
Ultrasound Irradiation: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid. This process generates localized high temperatures and pressures, leading to the formation of highly reactive species and accelerating chemical reactions. nih.govksu.edu.sa Ultrasound has been successfully employed to promote a variety of organic reactions, including the synthesis of heterocycles in aqueous media, often at room temperature. researchgate.netksu.edu.sa
A comparison of reaction times and yields for conventional versus microwave and ultrasound-assisted methods is provided below:
| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted (Time, Yield) | Ultrasound-Assisted (Time, Yield) | Reference |
| Synthesis of Hexahydroquinolines | Not specified | 8 minutes, 74-93% | Not applicable | thebioscan.com |
| Hydrolysis of Benzyl Chloride | ~35 minutes | 3 minutes, 97% | Not applicable | ijnrd.org |
| Synthesis of Dihydroquinolines | 4 hours, 80% (in water) | Not applicable | 1 hour, 96% (in water) | nih.gov |
Green Metrics Analysis (e.g., Atom Economy, E-Factor, Carbon Intensity)
To quantify the "greenness" of a chemical process, several metrics have been developed. These metrics help in evaluating the efficiency of a reaction in terms of material usage and waste generation.
Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgchembam.com It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. A higher atom economy indicates a more efficient and less wasteful process. wikipedia.orgchembam.com
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. chembam.com A lower E-Factor signifies a greener process with less waste generation. chembam.com This metric highlights the importance of minimizing byproducts, unreacted starting materials, and solvent losses. wikipedia.org
Carbon Intensity: This metric is a measure of the total mass of carbon from all sources (reactants, solvents, reagents) that is required to produce a given mass of the final product.
The application of these metrics allows for a quantitative comparison of different synthetic routes, guiding the development of more sustainable chemical processes.
Multi-component and One-Pot Reaction Strategies
These strategies are particularly well-suited for the synthesis of derivatives of this compound, which can serve as a versatile building block. For example, the Hantzsch dihydropyridine synthesis, a classic MCR, can be adapted to utilize β-ketoesters in a one-pot reaction with an aldehyde and ammonia or an ammonium salt to produce dihydropyridine derivatives. researchgate.net Similarly, the Biginelli reaction provides a straightforward one-pot synthesis of dihydropyrimidinones from a β-ketoester, an aldehyde, and urea.
The synthesis of highly functionalized piperidines has also been achieved through a one-pot, three-component coupling of an aldehyde, an amine, and a β-ketoester. semanticscholar.org These reactions often proceed with high atom economy and can be performed under environmentally friendly conditions, such as in aqueous media or under solvent-free conditions. semanticscholar.org
The table below showcases examples of multi-component reactions involving β-ketoester analogs:
| Reaction Name | Components | Product | Key Advantages |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine | High atom economy, access to biologically active compounds |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea | Dihydropyrimidinone | Operational simplicity, convergent synthesis |
| Piperidine Synthesis | Aldehyde, Amine, β-ketoester | Functionalized Piperidine | High yields, can be performed in green solvents |
By employing these advanced synthetic methodologies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.
Mechanistic Studies of Reactions Involving Ethyl 2,3 Dioxobutanoate and Its Derivatives
Reaction Mechanism Elucidation via Spectroscopic and Computational Methods
The elucidation of reaction mechanisms for ethyl 2,3-dioxobutanoate and its derivatives heavily relies on a combination of spectroscopic techniques and computational modeling. These methods provide insights into the transient intermediates, transition states, and the electronic and structural dynamics that govern the chemical transformations of these molecules.
While direct studies on the keto-enol tautomerism of this compound are not extensively documented in the provided context, the behavior of the closely related β-keto ester, ethyl 3-oxobutanoate (ethyl acetoacetate), offers significant insights into the principles of tautomerism in such systems. Keto-enol tautomerism is an equilibrium between a keto form and an enol form, which involves the migration of a proton and the shifting of bonding electrons.
For ethyl 3-oxobutanoate, two tautomeric forms coexist: the keto form (ethyl 3-oxobutanoate) and the enol form (ethyl Z-3-hydroxy-2-butenoate). The presence of this equilibrium complicates the evaluation of the thermodynamic properties of the pure constituents. In the liquid phase, the keto form predominates at equilibrium. However, in the gas phase, approximately equal amounts of both tautomers are present. This equilibrium can be studied using techniques like NMR spectroscopy.
The dynamics of this tautomerism, including the rates of interconversion, can be investigated using methods like liquid chromatography-nuclear magnetic resonance (LC-NMR). For analogous compounds, it has been found that the ketonization of the enol tautomer can be a slow process on the NMR timescale, allowing for the separation of the tautomers by HPLC. The rate of this ketonization is often acid-catalyzed.
Table 1: Tautomeric Composition of Ethyl 3-Oxobutanoate (Analogue)
| Phase | % Keto Form | % Enol Form |
|---|---|---|
| Liquid (Neat) | ~92.6% | ~7.4% |
| Gas | ~50% | ~50% |
Data for ethyl 3-oxobutanoate, an analogue of this compound.
This compound possesses two electrophilic carbonyl carbons: the ketone carbon (C3) and the ester carbon (C2). The reactivity of these sites towards nucleophiles is a central aspect of its chemistry. Nucleophilic addition to one of the carbonyl groups is a common reaction pathway.
The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate where the hybridization of the carbonyl carbon changes from sp² to sp³. This intermediate is typically an alkoxide, which can then be protonated to yield an alcohol.
In the case of this compound, a nucleophile can potentially attack either the C2 or C3 carbonyl. The selectivity of this attack can be influenced by the nature of the nucleophile, the reaction conditions (such as the presence of a catalyst), and steric factors. The C3 ketone is generally more electrophilic and less sterically hindered than the C2 ester carbonyl, often making it the preferred site for nucleophilic attack.
For instance, in reactions with amines, α-keto esters can undergo condensation to form imines or enamines. The reaction of aromatic amines with ethyl 3-oxobutanoate has been shown to yield either condensation products (ethyl-β-arylaminocrotonates) or acylation products (amides), with the outcome being dependent on temperature and the presence of a catalyst.
Computational studies, such as those employing Density Functional Theory (DFT), can be used to model the potential energy surfaces of these reaction pathways. Such studies help in identifying the transition states and intermediates, and in predicting the most favorable reaction pathway by comparing activation energies.
Reactions involving this compound and its derivatives can lead to the formation of new stereocenters. Understanding and controlling the stereochemical outcome, particularly diastereoselectivity, is a significant area of research. Diastereoselectivity arises when a reaction can produce two or more stereoisomeric products that are not enantiomers of each other, and one is formed in preference to the other(s).
The control of diastereoselectivity is often achieved by influencing the conformation of the substrate and the trajectory of the incoming reagent. This can be accomplished through steric and electronic interactions. In reactions of open-chain substrates like this compound derivatives, achieving high diastereoselectivity can be challenging due to the conformational flexibility of the molecule.
One common strategy to control diastereoselectivity is through chelation, where a metal ion coordinates to two or more functional groups in the substrate, holding it in a rigid conformation. This pre-organization of the substrate can lead to a highly selective attack of a nucleophile from a specific face.
For example, in the context of cycloaddition reactions, such as the Diels-Alder reaction, the stereochemistry of the product is a critical aspect. While not directly involving this compound in the provided search results, the principles of stereoselectivity in such reactions are well-established. The endo rule, for instance, often predicts the major product in Diels-Alder reactions. Computational modeling can be employed to rationalize the observed stereoselectivities by comparing the energies of the different transition states leading to the various stereoisomeric products.
Kinetics and Thermodynamics of Reaction Processes
The study of kinetics and thermodynamics provides quantitative information about the rates and energy changes of chemical reactions. For reactions involving this compound, this data is essential for optimizing reaction conditions and understanding the underlying reaction mechanisms.
Thermodynamic data, such as the enthalpy of formation (ΔfH°), can be determined experimentally or calculated using computational methods. For the analogue ethyl 3-oxobutanoate, the enthalpies of formation for both the keto and enol tautomers have been determined in both the gas and liquid phases. The enthalpy difference between the tautomers provides insight into their relative stabilities.
Table 2: Enthalpies of Formation for Ethyl 3-Oxobutanoate Tautomers (Analogue)
| Tautomer | Phase | ΔfH°m (kJ·mol⁻¹) |
|---|---|---|
| Ethyl 3-oxobutanoate (keto) | Gas | -578.2 ± 3.3 |
| Ethyl Z-3-hydroxy-2-butenoate (enol) | Gas | -593.0 ± 2.7 |
| Ethyl 3-oxobutanoate (keto) | Liquid | -639.8 ± 2.4 |
| Ethyl Z-3-hydroxy-2-butenoate (enol) | Liquid | -647.7 ± 2.4 |
Data for ethyl 3-oxobutanoate, an analogue of this compound.
Kinetic studies involve measuring the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. This information is used to determine the rate law and activation parameters (activation energy, enthalpy, and entropy of activation). For example, theoretical studies on related compounds have used transition state theory to calculate rate constants for various reaction pathways. These calculations can help to elucidate the reaction mechanism by identifying the rate-determining step. While specific kinetic data for this compound reactions is not detailed in the provided search results, the general approaches are applicable.
Role of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of reactions involving this compound can be significantly influenced by the presence of substituents on the molecule or its derivatives. Substituents can exert both electronic and steric effects.
Electronic effects arise from the ability of a substituent to donate or withdraw electron density. An electron-withdrawing group, for example, can increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, an electron-donating group would decrease their electrophilicity. These effects can be quantified using Hammett plots or other linear free-energy relationships.
Steric effects are due to the physical size of a substituent. A bulky substituent near a reactive site can hinder the approach of a nucleophile, thereby decreasing the reaction rate or directing the attack to a less hindered site. This is a key principle in achieving stereoselectivity, as discussed in section 3.1.3.
While specific studies on substituent effects on this compound are not provided, research on other α-keto esters demonstrates these principles. For example, in palladium-catalyzed reactions of α-keto ester enolates, the nature of the substituents on the aryl bromide coupling partner can influence the reaction yield and efficiency. The reaction is tolerant of a variety of substituents, from strongly electron-donating to strongly electron-withdrawing groups.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position within the molecular structure of Ethyl 2,3-dioxobutanoate.
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule: the methyl protons of the acetyl group, and the methylene (B1212753) and methyl protons of the ethyl ester group. The integration of these signals would correspond to a 3:2:3 ratio, respectively. The chemical shifts (δ) are influenced by the electronegativity of the nearby oxygen atoms. The methylene protons of the ethyl group are adjacent to an ester oxygen, causing them to be the most deshielded. The methyl protons of the acetyl group are adjacent to a ketone carbonyl group, while the methyl protons of the ethyl group are furthest from the electron-withdrawing groups.
The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule, as they all reside in chemically distinct environments. The carbonyl carbons (ketone and ester) are expected to appear furthest downfield (at the highest chemical shift) due to the strong deshielding effect of the double-bonded oxygen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃-C=O | ~2.4 | Singlet (s) |
| O-CH₂-CH₃ | ~4.3 | Quartet (q) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₃-C=O | ~25 |
| CH₃-C =O | ~195 |
| O=C -C=O | ~185 |
| O=C-C =O | ~160 |
| O-C H₂-CH₃ | ~62 |
To confirm the assignments made in 1D NMR and to establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene protons (~4.3 ppm) and the methyl protons (~1.3 ppm) of the ethyl group, confirming their spin-spin coupling and vicinal relationship. The methyl protons of the acetyl group (~2.4 ppm) would not show any cross-peaks, confirming they are an isolated spin system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the signals at ~4.3 ppm (¹H) and ~62 ppm (¹³C), and between ~1.3 ppm (¹H) and ~14 ppm (¹³C), definitively assigning the protons and carbons of the ethyl group. A correlation between ~2.4 ppm (¹H) and ~25 ppm (¹³C) would confirm the assignment for the acetyl methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. Key correlations would be expected from the acetyl methyl protons (~2.4 ppm) to the ketone carbonyl carbon (~195 ppm) and the adjacent α-dicarbonyl carbon (~185 ppm). The methylene protons of the ethyl group (~4.3 ppm) would show a correlation to the ester carbonyl carbon (~160 ppm), confirming the ester linkage.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The spectrum of this compound is characterized by the prominent absorption bands of its carbonyl groups. The presence of an α-diketone and an ester function results in strong absorptions in the carbonyl stretching region (1650-1800 cm⁻¹). Typically, the ester carbonyl gives a strong, sharp peak, while the adjacent ketone carbonyls also produce strong absorptions. Asymmetrical and symmetrical stretching of the coupled α-dicarbonyl system may result in two distinct C=O bands. Furthermore, C-O stretching vibrations from the ester group are expected in the 1000-1300 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkane | C-H stretch | 2850-3000 | Medium |
| Ester Carbonyl | C=O stretch | 1735-1750 | Strong |
| Ketone Carbonyls | C=O stretch | 1710-1730 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 144.12 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 144.
Electron impact (EI) ionization would induce characteristic fragmentation. The molecule contains several bonds that can cleave, particularly around the carbonyl groups (α-cleavage). Key fragmentation pathways would include the loss of the ethoxy radical (•OCH₂CH₃) to give an acylium ion at m/z 99, and the loss of an ethyl radical (•CH₂CH₃) to yield a fragment at m/z 115. Another prominent cleavage would be the loss of the acetyl group (CH₃CO•) resulting in a fragment at m/z 101, or the formation of the acetyl cation itself at m/z 43.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity of Fragment | Loss from Molecular Ion |
|---|---|---|
| 144 | [C₆H₈O₄]⁺ | M⁺ (Molecular Ion) |
| 115 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 101 | [M - COCH₃]⁺ | Loss of acetyl radical |
| 99 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 71 | [C₃H₃O₂]⁺ | Cleavage between carbonyls |
| 45 | [OC₂H₅]⁺ | Ethoxy cation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
UV-Visible Spectroscopy in Electronic Structure and Conjugation Analysis
UV-Visible spectroscopy measures the electronic transitions within a molecule. The key chromophore in this compound is the α-dicarbonyl system. This conjugated system is expected to give rise to two characteristic absorptions. A moderate intensity π → π* transition is expected at a shorter wavelength, likely in the near-UV region. More significantly, α-dicarbonyl compounds are known to exhibit a weak n → π* transition at a longer wavelength, which can extend into the visible region of the spectrum, potentially imparting a pale yellow color to the compound. For comparison, simple esters absorb only in the far UV range (around 206 nm), highlighting the dominant role of the conjugated diketone system in the electronic spectrum of this compound. sielc.com
Chromatographic Techniques for Purification and Purity Assessment
The purification and accurate assessment of the purity of this compound are critical for its application in research and synthesis. Chromatographic techniques are indispensable tools for achieving high purity and for the qualitative and quantitative analysis of this diketoester. The presence of two adjacent carbonyl groups and the potential for keto-enol tautomerism can influence its chromatographic behavior. Therefore, the selection of an appropriate chromatographic method and conditions is paramount. This section details the application of various chromatographic techniques for the purification and purity analysis of this compound and related β-keto esters.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. It is widely used for assessing the purity of the compound and for monitoring the progress of reactions in which it is a reactant or product. The choice of the stationary phase and the temperature program are critical parameters that determine the quality of the separation.
Stationary Phases: A variety of capillary columns with different stationary phases can be employed for the analysis of this compound. Non-polar phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1), are often used for the separation of a wide range of organic compounds. For more polar analytes, stationary phases with increased polarity, such as those containing phenyl or cyanopropyl groups (e.g., DB-5, HP-5), can provide better resolution. In cases where stereoisomers may be present, chiral stationary phases are necessary for their separation.
Detection: Flame Ionization Detection (FID) is a common and robust detection method for the quantitative analysis of organic compounds like this compound. For definitive identification and structural elucidation of impurities, Mass Spectrometry (MS) is coupled with GC (GC-MS), providing both retention time data and mass spectra.
Research Findings: While specific retention time data for this compound is not extensively published, analysis of structurally similar compounds like ethyl pyruvate (B1213749) provides valuable insights into the expected chromatographic behavior. The retention time is influenced by factors such as column temperature, carrier gas flow rate, and the chemical properties of the analyte. phenomenex.comdrawellanalytical.com
| Parameter | Condition for a Related Compound (Ethyl Pyruvate) | Reference |
|---|---|---|
| Column | Chiral Stationary Phase | phenomenex.com |
| Column Temperature | 90°C | phenomenex.com |
| Injector Temperature | 200°C | phenomenex.com |
| Detector Temperature | 180°C | phenomenex.com |
| Carrier Gas | Nitrogen/Helium | phenomenex.com |
| Retention Time | 7.96 min | phenomenex.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the purification and purity assessment of this compound. It is particularly useful for compounds that are not sufficiently volatile for GC analysis or for preparative scale purifications.
Stationary Phases: Reversed-phase chromatography is a commonly employed mode for the analysis of moderately polar compounds. C8 and C18 columns are widely used, where the analyte partitions between a non-polar stationary phase and a polar mobile phase. The choice between C8 and C18 depends on the desired retention and selectivity.
Mobile Phases: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. The elution strength is controlled by varying the ratio of the organic modifier. For ionizable compounds, pH modifiers or buffers may be added to the mobile phase to ensure consistent retention and peak shape. dtic.mil Due to the presence of keto-enol tautomerism in β-keto esters, peak broadening or splitting can be a challenge in reversed-phase HPLC. Careful optimization of the mobile phase composition and temperature is necessary to achieve sharp and symmetrical peaks.
Detection: Ultraviolet (UV) detection is a common method for the analysis of compounds containing chromophores, such as the carbonyl groups in this compound. The selection of the detection wavelength is crucial for achieving optimal sensitivity.
Research Findings: For the related compound ethyl pyruvate, a reversed-phase HPLC method has been developed using a C18 column with a mobile phase of 0.05 mol/L KH2PO4 buffer (containing 0.7% H3PO4). rochester.edu Such conditions provide a good starting point for developing a method for this compound.
| Parameter | Condition for a Related Compound (Ethyl Pyruvate) | Reference |
|---|---|---|
| Column | Discovery C18 (4.6 x 250mm, 5 µm) | rochester.edu |
| Mobile Phase | 0.05 mol/L KH2PO4 (containing 0.7% H3PO4) | rochester.edu |
| Flow Rate | 0.8-1.2 mL/min | rochester.edu |
| Detection | UV at 205-220 nm | rochester.edu |
Flash Column Chromatography
For the purification of this compound on a preparative scale, flash column chromatography is a widely used and effective technique. This method allows for the rapid separation of the target compound from reaction byproducts and unreacted starting materials.
Stationary Phase: Silica (B1680970) gel is the most common stationary phase for normal-phase flash chromatography. The choice of silica gel particle size influences the resolution and the flow rate of the separation.
Mobile Phase (Eluent): The selection of the eluent system is critical for a successful separation. A mixture of a non-polar solvent (such as hexanes or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or diethyl ether) is typically used. The polarity of the eluent is optimized to achieve a good separation between the desired compound and impurities, often aiming for a retention factor (Rf) of around 0.2-0.4 for the target compound on a Thin-Layer Chromatography (TLC) plate. For many organic compounds, mixtures of hexanes and ethyl acetate are effective. rochester.edu
Procedure: The crude product is typically dissolved in a minimal amount of the eluent or a stronger solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column under positive pressure (using compressed air or a pump), and fractions are collected. The composition of the collected fractions is monitored by TLC to identify those containing the pure product.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | uct.ac.za |
| Mobile Phase | Hexanes/Ethyl Acetate mixtures | rochester.edu |
| Elution Mode | Isocratic or Gradient | orgsyn.org |
| Detection | Thin-Layer Chromatography (TLC) | uct.ac.za |
Computational Chemistry and Theoretical Investigations of Ethyl 2,3 Dioxobutanoate
Density Functional Theory (DFT) Calculations of Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. mpg.de DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. mpg.descispace.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.
For Ethyl 2,3-dioxobutanoate, DFT calculations can elucidate the distribution of electrons within the molecule, providing a quantitative understanding of its chemical properties. scispace.com These calculations involve solving the Kohn-Sham equations to obtain the molecular orbitals and their corresponding energies, which are fundamental to understanding the molecule's stability and reactivity. mpg.de Different levels of theory and basis sets, such as B3LYP/6-311++G(d,p), can be employed to optimize the molecular geometry and calculate various electronic parameters. nih.gov
Frontier Molecular Orbital (FMO) theory is a key framework within computational chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. taylorandfrancis.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. taylorandfrancis.commdpi.com
HOMO Energy (EHOMO): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons, suggesting higher nucleophilicity. taylorandfrancis.comyoutube.com
LUMO Energy (ELUMO): A lower ELUMO value suggests a greater propensity to accept electrons, indicating higher electrophilicity. wuxiapptec.com
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a critical indicator of molecular stability and reactivity. researchgate.netedu.krd A small energy gap implies that the molecule can be easily excited, correlating with higher chemical reactivity and lower kinetic stability. mdpi.comresearchgate.net Conversely, a large energy gap signifies a more stable and less reactive molecule. edu.krd
For this compound, the presence of multiple carbonyl groups is expected to lower the LUMO energy, making the molecule susceptible to nucleophilic attack. The distribution of the HOMO and LUMO across the molecule would pinpoint the specific atoms involved in these potential reactions.
Table 1: Relationship between Frontier Orbital Energies and Chemical Reactivity
| Parameter | Description | Implication for High Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher (less negative) value |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower (more negative) value |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Smaller value |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. walisongo.ac.iddeeporigin.comlibretexts.org It is an invaluable tool for predicting how molecules will interact with each other, particularly in identifying sites for electrophilic and nucleophilic attack. mdpi.comdeeporigin.com
The MEP map is color-coded to represent different regions of electrostatic potential:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to attack by electrophiles. researchgate.netyoutube.com
Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to attack by nucleophiles. researchgate.netyoutube.com
Green/Yellow: Denotes areas with neutral or intermediate potential. youtube.com
In an MEP map of this compound, the oxygen atoms of the two carbonyl groups and the ester group would appear as intense red regions due to the high electronegativity of oxygen. The carbonyl carbons and protons on the ethyl and methyl groups would likely be depicted in shades of blue, indicating their electron-deficient nature and susceptibility to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its non-covalent interactions with its environment, such as solvent molecules or biological macromolecules. nih.gov
For this compound, MD simulations could be employed to explore the different conformations arising from the rotation around its single bonds. This analysis is crucial for understanding which three-dimensional structures are most stable and accessible under various conditions. Furthermore, by simulating the molecule in a solvent like water or ethanol (B145695), MD can reveal the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern its solubility and bulk properties. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities or physicochemical properties. longdom.orgmedcraveonline.com QSAR models are powerful predictive tools in drug discovery and toxicology, allowing for the estimation of a compound's activity without the need for synthesis and testing. nih.govmdpi.com
A hypothetical QSAR study on a series of derivatives of this compound would involve several key steps:
Data Set Compilation: Gathering a collection of structurally related molecules with experimentally measured biological activities (e.g., enzyme inhibition).
Descriptor Calculation: Computing a variety of molecular descriptors for each compound, which quantify different aspects of their structure (e.g., electronic, steric, hydrophobic properties).
Model Development: Using statistical methods, such as multiple linear regression (MLR) or support vector machines (SVM), to create an equation that correlates the descriptors with the observed activity. nih.gov
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. mdpi.com
Such a model could then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds.
Molecular Docking Studies for Biomolecular Interactions and Target Identification
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level. nih.gov
The docking process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand.
Sampling Conformations: An algorithm explores various possible binding poses of the ligand within the active site of the receptor.
Scoring: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose, with lower scores generally indicating a more stable interaction. nih.govnih.gov
Molecular docking studies could be used to screen this compound against a library of known protein targets to identify potential biomolecular interactions. The results would highlight the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rationale for its potential biological activity. nih.gov
Semi-Empirical Molecular Orbital Theory and Advanced Computational Approaches (e.g., PM3 Level)
Semi-empirical molecular orbital theories are a class of quantum chemistry methods that use approximations and parameters derived from experimental data to simplify calculations. scispace.comnih.gov Methods like PM3 (Parametrized Model 3) are significantly faster and less computationally demanding than ab initio methods like DFT, making them suitable for very large molecules or for high-throughput screening of many compounds. scispace.comyoutube.com
While less accurate than DFT for calculating detailed electronic properties, PM3 can be effectively used for:
Rapidly optimizing the geometry of large numbers of molecules. researchgate.net
Performing initial conformational searches to identify low-energy structures before applying more rigorous methods.
Studying the dynamics of large systems where ab initio methods would be computationally prohibitive. tau.ac.il
These methods represent a valuable tool in the computational chemist's arsenal, offering a practical approach for initial explorations of the chemical space around molecules like this compound.
Reactivity Indices and Potential Regions Derived from FMO Investigations
Following a comprehensive search of available scientific literature, a specific theoretical investigation detailing the Frontier Molecular Orbital (FMO) analysis and derived reactivity indices for this compound could not be located. Computational chemistry studies, which are essential for generating data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and subsequent reactivity descriptors, appear to be unavailable for this specific compound in the public domain.
Theoretical and computational studies are fundamental to understanding the electronic structure and reactivity of a molecule. Through methods like Density Functional Theory (DFT), researchers can calculate the energies of the FMOs (HOMO and LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
From these FMO energies, a variety of global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These descriptors include:
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies.
Chemical Hardness (η): Hardness is a measure of the resistance to a change in the electron distribution or charge transfer. It is calculated as half the difference between the LUMO and HOMO energies. Hard molecules have a large HOMO-LUMO gap, indicating lower reactivity.
Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness.
Without a dedicated computational study on this compound, the numerical values for its HOMO and LUMO energies, and consequently the data for the reactivity indices mentioned above, cannot be provided. Such an analysis would be required to generate the specific data tables and detailed research findings requested for this section.
Research Applications of Ethyl 2,3 Dioxobutanoate in Specialized Fields
Applications in Medicinal Chemistry and Drug Discovery
The utility of ethyl 2,3-dioxobutanoate and its derivatives is particularly prominent in the realm of medicinal chemistry and drug discovery. The compound serves as a crucial starting material for the synthesis of novel molecules with potential therapeutic properties.
Precursor for Bioactive Heterocyclic Compounds
This compound is a key building block in the synthesis of various bioactive heterocyclic compounds. These cyclic structures are fundamental scaffolds in many pharmaceutical agents due to their ability to interact with biological targets.
Pyrazoles: Derivatives of this compound, such as ethyl 2-(arylidene)-3-oxobutanoates, are utilized in [3+2] annulation reactions with hydrazine (B178648) derivatives to construct functionalized pyrazole rings. Pyrazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Thiazoles and Thiadiazoles: Ethyl 2-chloro-3-oxobutanoate, a derivative of this compound, is a reactant in the synthesis of thiazole derivatives. Thiazoles and their related 1,3,4-thiadiazole counterparts are important pharmacophores known for their diverse biological activities, including antimicrobial and anticancer effects researchgate.net.
Isoxazoles: Ethyl 5-aroyl-4-pyrone-2-carboxylates, which can be synthesized from precursors related to this compound, react with hydroxylamine (B1172632) to yield ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates nih.gov. Isoxazole derivatives are recognized for their broad spectrum of applications in medicinal chemistry nih.gov.
Oxazolines: Research has shown that ethyl 2-diazo-3-oxobutanoate can be used to synthesize oxazoline derivatives.
Exploration of Biological Activities
Derivatives of this compound have been the subject of extensive research to explore their potential biological activities. These investigations have revealed a broad spectrum of pharmacological effects.
A study on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives, which share a core structural similarity, demonstrated notable antimicrobial, anthelmintic, and cytotoxic activities frontiersin.orgut.ac.ir.
| Biological Activity | Findings |
| Antimicrobial | Derivatives have shown efficacy against various bacterial strains frontiersin.orgut.ac.ir. |
| Anthelmintic | Succinimide derivatives exhibited potent activity against parasitic worms frontiersin.orgut.ac.ir. |
| Cytotoxic | Certain derivatives displayed cytotoxic effects against cancer cell lines frontiersin.orgut.ac.ir. |
| Anticancer | Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been evaluated for their potential as anticancer agents through the inhibition of Src kinase nih.gov. |
| Anti-inflammatory | Related heterocyclic compounds are known to possess anti-inflammatory properties researchgate.net. |
| Antioxidant | Some synthesized heterocyclic compounds derived from similar precursors have shown antioxidant potential nih.gov. |
Development of Enzyme Inhibitors and Receptor Ligands
The structural framework of this compound derivatives makes them suitable candidates for the design of enzyme inhibitors and receptor ligands. A related compound, ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate, is utilized in research focused on enzyme inhibition and receptor binding to gain insights into metabolic pathways and identify potential therapeutic targets nih.gov.
Specifically, derivatives such as ethyl 2,4-dioxo-4-arylbutanoates have been synthesized and assessed for their ability to inhibit Src kinase, a protein tyrosine kinase implicated in cancer progression nih.gov. The study revealed that these compounds exhibited moderate inhibitory activity against the enzyme nih.gov.
Synthesis of Siderophore Analogs for Therapeutic Applications
Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms. The development of synthetic siderophore analogs is an area of interest for therapeutic applications, including novel antibiotic delivery systems. While direct synthesis of siderophore analogs from this compound is not extensively documented, the versatile reactivity of this diketone makes it a plausible starting material for constructing the complex backbones of these chelating agents. The generation of non-natural siderophore analogs offers an opportunity to create novel biomolecules with enhanced properties.
Contributions to Agrochemical Synthesis
The versatility of this compound extends to the field of agrochemical synthesis. The heterocyclic compounds derived from this precursor, particularly isoxazoles, have established applications in agriculture. Isoxazole derivatives are known to be used as herbicides and insecticides, highlighting the potential of this compound as a foundational molecule in the development of new crop protection agents nih.gov. Furthermore, pyrazole-containing compounds, which can be synthesized from related butanoates, are also significant in the design of pesticides researchgate.net.
Role in Materials Science and Polymer Chemistry
In the field of materials science and polymer chemistry, this compound and its derivatives show promise as functional monomers and building blocks. A closely related compound, ethyl 4-(1,3-dioxoisoindolin-2-yl)-3-oxobutanoate, finds applications in the creation of functional materials, including polymers and coatings nih.gov. The ability of such compounds to form stable complexes can be leveraged to enhance material properties. The dicarbonyl functionality of this compound allows for a variety of polymerization reactions, potentially leading to the development of novel polymers with tailored characteristics.
Monomer and Intermediate in Polymer Synthesis
While not typically employed as a direct monomer in polymerization reactions, the structural framework of this compound serves as a critical starting point for the synthesis of more complex, functionalized monomers. Its derivatives are utilized in the field of materials science for creating specialized polymers. For instance, related structures like Ethyl 4-(1,3-Dioxoisoindolin-2-Yl)-3-Oxobutanoate are used to create functional materials, including polymers and coatings, where the compound's ability to form stable complexes enhances material properties chemimpex.com. The reactivity of the diketone functionality allows for the introduction of various chemical moieties, thereby tailoring the properties of the resulting monomer and, consequently, the final polymer. This positions this compound as a key intermediate in the development of polymers designed for specific, high-performance applications.
Development of Functional Materials and Probes
The development of novel functional materials and chemical probes relies on the availability of versatile chemical scaffolds, a role that this compound and its derivatives fulfill effectively. In materials science, derivatives of this compound are used to create functional polymers and coatings chemimpex.com. The ability to modify its core structure is crucial for designing materials with specific physical or chemical properties.
In the field of chemical biology, photoaffinity labeling is a technique used to identify interactions between small molecules and biomolecules nih.gov. This method requires the synthesis of chemical probes that incorporate a photophore—a light-activated reactive group. The synthesis of derivatives of lactisole, a compound with a 2-phenoxypropanoic acid skeleton, containing photophores like benzophenone and trifluoromethyldiazirine, highlights the utility of such tailored organic molecules in elucidating biological processes nih.gov. The underlying chemical principles used to synthesize these complex probes are applicable to versatile intermediates like this compound, showcasing its potential as a foundational element for constructing sophisticated research tools.
Fine Chemical and Specialty Chemical Manufacturing
This compound is a significant building block in the fine and specialty chemical manufacturing sectors. It serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly for the pharmaceutical industry. Its structural features are leveraged to construct heterocyclic compounds and other molecules with potential biological activity.
A notable application is in the synthesis of derivatives that act as enzyme inhibitors. For example, ethyl 2,4-dioxo-4-arylbutanoate derivatives, which can be synthesized using precursors related to this compound, have been investigated as Src Kinase inhibitors ut.ac.ir. Src kinases are involved in cellular signaling pathways that regulate cell growth and division, and their inhibition is a strategy in cancer therapy ut.ac.ir. The versatility of the diketone structure is also evident in its use for synthesizing compounds with a range of biological activities, including antitumor, antimicrobial, and antiviral properties ut.ac.ir. The availability of this compound from various chemical suppliers underscores its established role as a versatile precursor for research and development in medicinal chemistry molport.comfluorochem.co.ukbldpharm.com.
Stereoselective Synthesis of Chiral Compounds and Auxiliaries
Stereoselective synthesis, which is the selective formation of one stereoisomer over another, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological effects masterorganicchemistry.com. This compound and its structural analogs are valuable precursors in this field, particularly in the asymmetric reduction of keto groups to produce chiral alcohols.
A key strategy in stereoselective synthesis is the use of a chiral auxiliary—a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction wikipedia.orgsigmaaldrich.com. After the desired transformation, the auxiliary is removed sigmaaldrich.comresearchgate.net.
The utility of β-ketoesters, a class of compounds closely related to this compound, is well-documented in asymmetric synthesis. For instance, ethyl 4-chloro-3-oxobutanoate can be reduced with high stereoselectivity to produce ethyl (S)-4-chloro-3-hydroxybutanoate, a crucial chiral intermediate for the synthesis of statin drugs nih.govsigmaaldrich.comresearchgate.net. This transformation is often achieved using biocatalysts, such as enzymes from microorganisms, which can provide excellent enantiomeric excess nih.govresearchgate.net. Similarly, the asymmetric reduction of ethyl 2-(benzamidomethyl)-3-oxobutanoate has been accomplished using various yeasts to yield specific stereoisomers of the corresponding hydroxy ester, which are building blocks for carbapenem antibiotics researchgate.net. These examples demonstrate the significant potential of the this compound scaffold in the stereoselective synthesis of valuable chiral molecules.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of α,β-dicarbonyl compounds like ethyl 2,3-dioxobutanoate often faces challenges in controlling selectivity due to the presence of multiple reactive sites. Modern research is actively pursuing the development of sophisticated catalytic systems to achieve higher yields and stereoselectivity. nih.gov A key area of focus is asymmetric catalysis to produce chiral derivatives, which are of significant interest in medicinal chemistry.
Recent approaches have explored the use of metal complexes and organocatalysts to direct reaction pathways. For instance, the Claisen condensation reaction, a common method for synthesizing β-keto esters, can be optimized using specific base catalysts and reaction conditions to improve yields. The synthesis of various ethyl 2,4-dioxo-4-arylbutanoate derivatives has been achieved through the reaction of substituted acetophenones with diethyl oxalate (B1200264) using sodium ethoxide as a catalyst. ut.ac.ir Similarly, halogenated 2,4-dioxobutanoate derivatives have been synthesized via Claisen condensation using sodium methoxide (B1231860) or sodium ethoxide. tsijournals.com While not directly for this compound, these studies on similar dioxobutanoate structures highlight the trend towards catalyst and condition optimization for improved efficiency.
| Catalyst/Reagent | Substrates | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| Sodium Ethoxide | Substituted acetophenones, Diethyl oxalate | Ethyl 2,4-dioxo-4-arylbutanoates | Effective for Claisen condensation to produce various aryl derivatives. | ut.ac.ir |
| Sodium Methoxide / Sodium Ethoxide | 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran, Diethyl oxalate | Halogenated 2,4-dioxobutanoate derivatives | Base selection influences the ester group in the final product (transesterification). | tsijournals.com |
| Indium(III) triflate (In(OTf)₃) | Ethyl 2-methyl-3-oxobutanoate, Phenylacetylene | Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate | Low catalyst loading is possible at higher temperatures for related keto esters. | orgsyn.org |
The goal is to design catalysts that can operate under milder conditions, reduce the formation of byproducts, and allow for the precise construction of complex molecules derived from the this compound scaffold.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. soci.orgrsc.org The integration of continuous-flow reactors in the synthesis of reactive intermediates like this compound can be particularly beneficial. researchgate.net This technology allows for the rapid optimization of reaction parameters and the safe handling of potentially unstable compounds by maintaining small reaction volumes at any given time. researchgate.netnih.gov
Automated synthesis platforms, often combined with flow chemistry, enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. rsc.orgnih.gov This approach accelerates the discovery of new derivatives and the optimization of synthetic routes. rsc.org For instance, an automated system can systematically vary parameters such as temperature, residence time, and reagent stoichiometry to quickly identify the optimal conditions for a specific transformation involving a dioxobutanoate precursor. soci.org The synthesis of ethyl diazoacetate, another reactive ester, has been successfully demonstrated in a continuous-flow microreactor, highlighting the potential for handling sensitive reagents safely and efficiently. researchgate.net This methodology could be adapted for reactions involving this compound to improve process safety and efficiency.
| Technology | Advantage for Dioxobutanoate Synthesis | Research Implication | Reference |
|---|---|---|---|
| Flow Chemistry | Enhanced heat and mass transfer, improved safety for handling reactive intermediates, precise control over reaction time and temperature. | Enables the use of reaction conditions (e.g., high temperatures) that are difficult to manage in batch, leading to faster reactions and higher yields. | soci.orgnih.gov |
| Automated Platforms | High-throughput experimentation for rapid optimization of reaction conditions (e.g., catalysts, solvents). | Accelerates the synthesis and discovery of novel dioxobutanoate derivatives for various applications. | rsc.org |
| Stopped-Flow Synthesis | Combines advantages of batch and flow, allowing for flexible reaction times with minimal reagent use; suitable for library synthesis. | Facilitates rapid optimization and the generation of datasets for machine learning-guided experimentation. | nih.gov |
Exploration of New Biological Targets and Pharmacological Profiles for Dioxobutanoate Derivatives
Derivatives of butanoates and related ketoesters are being investigated for a wide range of biological activities. Research has shown that modifying the core structure can lead to compounds with potential therapeutic applications. frontiersin.orgnih.gov For example, certain ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives have been evaluated for their antibacterial, anthelmintic, and cytotoxic potentials. frontiersin.orgnih.gov
The exploration of new biological targets is a key focus of current research. Scientists are screening libraries of dioxobutanoate derivatives against various enzymes, receptors, and cellular pathways to identify new pharmacological activities. ut.ac.ir Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as Src Kinase inhibitors, which are relevant in cancer research. ut.ac.ir Similarly, other ester derivatives have been studied for their analgesic and anti-inflammatory properties, often linked to their interaction with TRP ion channels. nih.gov The versatility of the dioxobutanoate scaffold allows for the synthesis of diverse structures, increasing the probability of discovering novel bioactive molecules. researchgate.netmdpi.com
| Derivative Class | Biological Activity Investigated | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates | Antibacterial, Anthelmintic, Cytotoxic | Infectious diseases, Parasitic infections | frontiersin.orgnih.gov |
| Ethyl 2,4-dioxo-4-arylbutanoates | Src Kinase Inhibition | Oncology | ut.ac.ir |
| Halogenated 2,4-dioxobutanoate derivatives | Antimicrobial | Infectious diseases | tsijournals.com |
| Glycine esters of terpenoids | Analgesic, Anti-inflammatory | Pain and Inflammation | nih.gov |
Advanced Computational Design of this compound Derivatives with Tailored Properties
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are being used to design novel this compound derivatives with specific, pre-defined properties. nih.govnih.gov
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com By analyzing a set of known dioxobutanoate derivatives, researchers can build models that predict the activity of new, unsynthesized compounds. herts.ac.uk This allows for the virtual screening of large compound libraries, prioritizing the synthesis of molecules with the highest predicted potency and reducing the time and cost of research. nih.gov
Molecular docking simulations provide insights into how a molecule binds to a specific biological target, such as an enzyme's active site. nih.govherts.ac.uk This information is crucial for designing derivatives that exhibit enhanced binding affinity and selectivity. mdpi.com For example, docking studies can guide the modification of the this compound structure to optimize its interaction with a target protein, potentially leading to more effective therapeutic agents. nih.govmdpi.com
| Computational Method | Application for Dioxobutanoate Derivatives | Outcome | Reference |
|---|---|---|---|
| QSAR | Predict the biological activity (e.g., antiplasmodial, antibacterial) of novel derivatives based on their structural features. | Development of predictive models to guide the synthesis of more potent compounds and screen virtual libraries. | nih.govnih.gov |
| Molecular Docking | Simulate the binding interaction between a derivative and a biological target (e.g., an enzyme or receptor). | Elucidate binding modes, identify key interactions, and guide the rational design of derivatives with improved affinity and selectivity. | nih.govherts.ac.uk |
| Pharmacophore Modelling | Identify the essential 3D arrangement of functional groups required for biological activity. | Creation of a template for designing new molecules that fit the target receptor. | herts.ac.uk |
Innovations in Sustainable and Green Synthesis Methodologies
In line with the principles of green chemistry, there is a growing emphasis on developing environmentally benign methods for synthesizing chemical compounds, including this compound. dergipark.org.tridosi.org This involves minimizing waste, reducing energy consumption, and using less hazardous substances. nih.govrsc.org
| Green Chemistry Principle | Application in Synthesis | Example/Benefit | Reference |
|---|---|---|---|
| Use of Catalysts | Employing catalytic reagents instead of stoichiometric ones to minimize waste. | Nanocatalysts can be recycled multiple times without significant loss of activity. | researchgate.netidosi.org |
| Safer Solvents and Reaction Conditions | Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions solvent-free. | Aqueous medium reactions reduce volatile organic compound (VOC) emissions. | dergipark.org.trnih.gov |
| Energy Efficiency | Utilizing methods like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. | Microwave-assisted synthesis can significantly shorten reaction times compared to conventional heating. | nih.gov |
| Renewable Feedstocks | Using starting materials derived from renewable resources instead of petrochemicals. | Bio-based production of reactants like ethanol (B145695) reduces the carbon footprint. | patsnap.com |
Q & A
What are the established synthetic routes for Ethyl 2,3-dioxobutanoate, and what analytical techniques are recommended for its characterization?
Basic Research Question
this compound is typically synthesized via transesterification or condensation reactions. For example, analogous dioxobutanoate esters are prepared using reagents like ethyl chloro-oxoacetate, triethylamine, and DMAP in dichloromethane, followed by purification via column chromatography (SiO₂, pentane:EtOAc) . Characterization relies on spectral studies (¹H/¹³C NMR, IR) and elemental analysis to confirm structural integrity. Mass spectrometry (exact mass: 144.042 g/mol) and IUPAC nomenclature validation are critical for unambiguous identification .
What spectroscopic markers (NMR, IR) are most diagnostic for confirming the structure of this compound?
Basic Research Question
Key spectroscopic features include:
- ¹H NMR : Signals for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), coupled with keto-enol tautomerism peaks (δ ~3.5–5.5 ppm for α-protons to carbonyl groups) .
- IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (keto C=O) .
- MS : Molecular ion peak at m/z 144.042 (C₆H₈O₄) .
What are the optimal storage conditions for this compound to maintain its stability in laboratory settings?
Basic Research Question
this compound should be stored at +4°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photochemical reactions. Stability is enhanced by minimizing exposure to moisture and oxygen . Purity checks via HPLC or GC-MS are recommended before use in sensitive reactions .
In what ways does this compound serve as a key intermediate in the synthesis of bioactive heterocyclic compounds?
Advanced Research Question
The compound’s α,β-diketo ester functionality enables its use in cyclocondensation reactions with hydrazines or hydroxylamine to form pyrazoles and isoxazoles, respectively. For example, condensation with phenyl hydrazine yields 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate derivatives, which exhibit antimicrobial activity . Fluorinated analogs (e.g., ethyl 4-(5-fluoropyridin-2-yl)-2,4-dioxobutanoate) are also synthesized for structure-activity relationship studies in drug discovery .
How can researchers address discrepancies in reported reaction yields when using this compound as a precursor?
Advanced Research Question
Yield variations often arise from differences in reaction conditions (e.g., catalyst loading, solvent polarity, or temperature). Methodological approaches include:
- Statistical Analysis : Design of Experiments (DoE) to identify critical variables .
- Purity Control : Use of freshly distilled reagents and anhydrous solvents to minimize side reactions .
- Replication : Independent replication of reported protocols with detailed documentation of deviations .
How does the electronic configuration of this compound influence its reactivity in nucleophilic addition reactions?
Advanced Research Question
The electron-withdrawing keto groups activate the α-carbon toward nucleophilic attack, facilitating reactions with amines or hydrazines. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in cyclization reactions. Experimental validation via kinetic isotope effects or Hammett plots further elucidates mechanistic pathways .
What strategies are recommended for resolving contradictions in spectral data interpretations of this compound derivatives?
Advanced Research Question
Contradictions often stem from tautomeric equilibria or solvent effects. Strategies include:
- Variable Temperature NMR : To observe tautomer interconversion .
- Cross-Validation : Comparing data from multiple techniques (e.g., X-ray crystallography for solid-state structure vs. solution NMR) .
- Collaborative Analysis : Peer review with computational chemists to align experimental and theoretical results .
What role does this compound play in the development of fluorinated pharmaceutical intermediates?
Advanced Research Question
Fluorinated derivatives (e.g., ethyl 4-(5-fluoropyridin-2-yl)-2,4-dioxobutanoate) are synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. These compounds serve as precursors to fluorinated pyrazoles, which are explored for enhanced metabolic stability and bioavailability in drug candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
